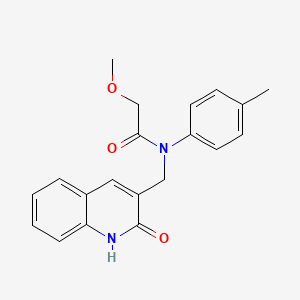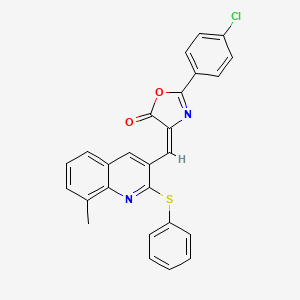
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, commonly known as NPDO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPDO is an oxadiazole derivative that has been synthesized through various methods, and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of NPDO is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. NPDO has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
NPDO has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, NPDO has also been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. NPDO has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of NPDO is its potency. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for scientific research. However, one of the limitations of NPDO is its toxicity. NPDO has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on NPDO. One area of research is the development of new drugs based on the structure of NPDO. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of NPDO. Further research is needed to fully understand how NPDO interacts with enzymes and receptors in the body. Finally, there is a need for research on the toxicology of NPDO. Further studies are needed to determine the potential risks associated with the use of NPDO in scientific research.
Synthesis Methods
The synthesis of NPDO is a complex process that involves multiple steps. One of the most common methods for synthesizing NPDO is through the reaction of 4-(piperidin-1-yl)benzaldehyde with 4-cyanopyridine in the presence of hydrazine hydrate. The resulting product is then subjected to a nitration reaction, followed by an oxidation reaction to yield NPDO.
Scientific Research Applications
NPDO has been extensively studied for its potential applications in scientific research. One of the most notable applications of NPDO is in the development of new drugs. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)18-20-17(21-26-18)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKMXLVQPXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




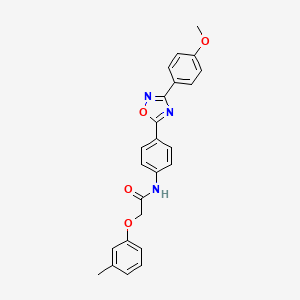

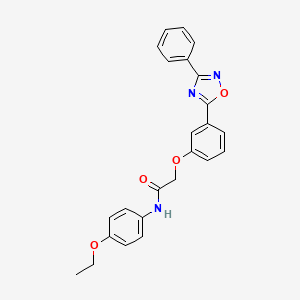
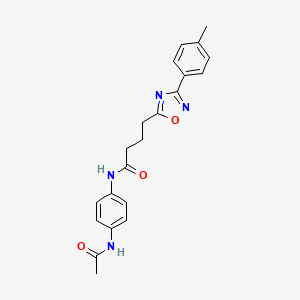



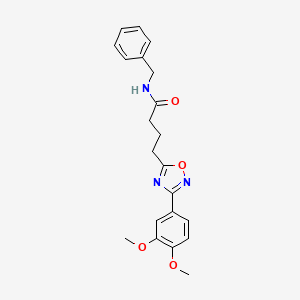
![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)
